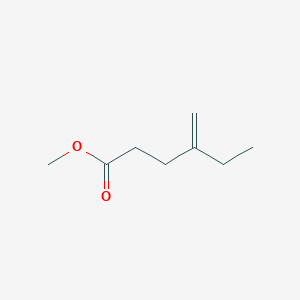
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate typically involves the esterification of 3-(4-Tert-butyloxycarbonylphenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 3-(4-Tert-butyloxycarbonylphenyl)propionic acid and ethanol.
Reduction: 3-(4-Tert-butyloxycarbonylphenyl)propanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drug candidates due to its potential biological activity.
Material Science: It is explored for use in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, which can include enzymes, receptors, or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-tert-butylphenyl)propanoate
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 2-tert-Butoxycarbonylamino-3-(3,4-dihydroxy-phenyl)-propionic acid
Uniqueness
Tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-5-19-14(17)11-8-12-6-9-13(10-7-12)15(18)20-16(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 |
Clave InChI |
HALAIVCELHMZNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine](/img/structure/B8361177.png)








![2-(4-Fluorophenyl)-5-aminoimidazo[4,5-b]pyridine](/img/structure/B8361259.png)
![O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8361265.png)


